3-(Bromomethyl)-2-chloro-1,1'-biphenyl
Description
3-(Bromomethyl)-2-chloro-1,1'-biphenyl (CAS: Not explicitly provided in evidence) is a halogenated biphenyl derivative featuring a bromomethyl (-CH₂Br) substituent at the 3-position and a chlorine atom at the 2-position of one phenyl ring.
Properties
CAS No. |
82617-46-7 |
|---|---|
Molecular Formula |
C13H10BrCl |
Molecular Weight |
281.57 g/mol |
IUPAC Name |
1-(bromomethyl)-2-chloro-3-phenylbenzene |
InChI |
InChI=1S/C13H10BrCl/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
QNGGGASBGGPJGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2Cl)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
4'-(Bromomethyl)-2-chloro-1,1'-biphenyl
- Structure : Bromomethyl at the 4'-position and chlorine at the 2-position.
- Derivatives like this are used in synthesizing angiotensin II receptor antagonists (e.g., irbesartan intermediates) .
- Applications : Pharmaceutical intermediates, contrasting with the target compound’s likely role in smaller-molecule syntheses.
3-Bromo-3'-chloro-1,1'-biphenyl (CAS: 164334-69-4)
- Structure : Bromine at the 3-position and chlorine at the 3'-position.
- Key Differences : Lacks the reactive bromomethyl group, making it less versatile in alkylation reactions. This compound is primarily a halogenated aromatic building block .
- Physical Properties: Higher molecular weight (MW: 267.56 g/mol) compared to non-brominated analogs like 2-chlorobiphenyl (MW: 188.65 g/mol) .
Functional Group Variations
2-Bromo-2'-chloro-5-(trifluoromethyl)-1,1'-biphenyl (2l)
- Structure : Bromine at 2-position, chlorine at 2', and trifluoromethyl (-CF₃) at 5-position.
- Key Differences : The electron-withdrawing -CF₃ group enhances stability and alters electronic density, favoring applications in materials science. Synthesized via Suzuki-Miyaura coupling (88% yield) .
- Reactivity : Less reactive toward nucleophilic substitution compared to bromomethyl-containing analogs.
3'-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS: 146534-28-3)
- Structure : Bromomethyl at 3'-position and methyl at 2-position.
- Used in organic synthesis for controlled functionalization .
Physicochemical Properties
2-Chlorobiphenyl (CAS: 2051-60-7)
3-Bromomethyl-2-chloromethyl-1-phenylsulfonyl-1H-indole
- Structure : Bromomethyl and chloromethyl groups on an indole scaffold.
- Key Differences : The indole core introduces nitrogen-based reactivity, enabling applications in medicinal chemistry (e.g., antiviral or antibacterial agents) .
- Synthetic Methods : Crystallographic data confirm tetrahedral geometry at asymmetric carbons, critical for stereoselective syntheses .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 2-Chlorobiphenyl | 32–34 | 274 | 1.1499 |
| 2-Bromo-2'-chloro-5,5'-dimethyl-1,1'-biphenyl (2o) | N/A | N/A | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
